molecular formula C19H15N3O2S B15037255 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide CAS No. 118000-46-7

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B15037255
CAS No.: 118000-46-7
M. Wt: 349.4 g/mol
InChI Key: COYHVIRIHZJRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide is a chemical compound built on the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry as a "drug prejudice" scaffold due to its wide range of biological activities . This scaffold is a key structural feature in several approved drugs and is extensively investigated in early-stage research for various therapeutic areas, particularly oncology and infectious diseases . In cancer research, structural analogues of this compound, specifically imidazo[1,2-a]pyridine-linked sulfonamides, have been designed as potent inhibitors of specific cancer drivers. Similar compounds have shown promising inhibitory activity against V600EBRAF, an oncogenic mutant protein prevalent in melanoma and other cancers, by targeting the MAPK signaling pathway . Furthermore, the benzenesulfonamide-pyridine motif is a key pharmacophore found in potent inhibitors of the PI3K-Akt-mTOR signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancers . In anti-infective research, the imidazo[1,2-a]pyridine core is a privileged structure for developing new antituberculosis agents . Several derivatives, including amide and sulfonamide variants, demonstrate excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing potency significantly greater than standard drugs . The specific activity of this compound makes it a valuable candidate for researchers exploring new targeted therapies and investigating the structure-activity relationships of these versatile scaffolds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

118000-46-7

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H15N3O2S/c23-25(24,17-6-2-1-3-7-17)21-16-11-9-15(10-12-16)18-14-22-13-5-4-8-19(22)20-18/h1-14,21H

InChI Key

COYHVIRIHZJRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Halo Ketones

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and α-halo ketones. For example, 2-amino-5-trifluoromethylpyridine reacts with bromomethylketones under basic conditions (e.g., NaHCO₃ in ethanol) to yield substituted imidazo[1,2-a]pyridines. This method achieves moderate yields (55–79%) and is scalable for gram-scale production.

Molecular Iodine-Catalyzed Three-Component Coupling

A greener approach employs molecular iodine (20 mol%) under ultrasonication to couple 2-aminopyridines, acetophenones, and dimedone in water. This method eliminates toxic solvents, achieves yields up to 96%, and completes reactions within 30 minutes (Table 1).

Table 1. Optimization of Iodine-Catalyzed Synthesis

Catalyst Loading (mol%) Solvent Time (h) Yield (%)
15 H₂O 1.5 62
20 H₂O 1.0 84
25 H₂O 1.0 83

Suzuki-Miyaura Cross-Coupling for Structural Diversification

Boronic Acid Coupling

To attach the 4-phenyl group, Suzuki-Miyaura cross-coupling is employed. A brominated imidazo[1,2-a]pyridine intermediate reacts with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. This step is critical for introducing aromatic diversity and achieves yields up to 89%.

Table 2. Substituent Effects on Suzuki Coupling Yields

R Group on Boronic Acid Yield (%)
4-Fluoro 85
2,4-Difluoro 89
3-Trifluoromethyl 76

One-Pot Sequential Functionalization

Tandem Cyclization-Sulfonylation

Recent advances integrate cyclization and sulfonylation in a single pot. For example, 2-aminopyridine, α-bromoacetophenone, and benzenesulfonamide react sequentially under microwave irradiation with Cs₂CO₃ as base. This reduces purification steps and improves atom economy.

Iodine-Mediated Domino Reactions

Molecular iodine catalyzes the formation of imidazo[1,2-a]pyridines while simultaneously activating the sulfonamide coupling site. This method is particularly effective for electron-deficient aryl groups, yielding 78–84% of the target compound.

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G++(d,p) level reveal that iodine catalysis lowers the energy barrier for cyclization by stabilizing transition states through halogen bonding. The HOMO-LUMO gap (4.8 eV) indicates moderate reactivity, favoring electrophilic substitutions.

Molecular Docking for Reaction Optimization

Docking studies into PI3Kα (a common therapeutic target) show that the benzenesulfonamide group forms hydrogen bonds with Lys802, guiding regioselective modifications during synthesis.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for N-(4-Imidazo[1,2-a]Pyridin-2-Ylphenyl)Benzenesulfonamide

Method Yield (%) Time Cost Green Metrics
Cyclocondensation 55–79 8 h $$ Moderate
Iodine Catalysis 84–96 1 h $ High
Suzuki Coupling 76–89 12 h $$$ Low
One-Pot 70–82 6 h $$ High

Chemical Reactions Analysis

Formation of the Sulfonamide Linkage

The benzenesulfonamide group is typically introduced via nucleophilic acyl substitution. Common steps include:

  • Reaction with Sulfonyl Chloride :
    The phenyl ring is functionalized with an amine group, which reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine). This forms the sulfonamide bond .

  • Coupling Reactions :
    The imidazo[1,2-a]pyridine moiety is attached to the phenyl ring via Suzuki coupling or similar methods, depending on the precursor’s halogenation.

Sulfonamide Group Reactivity

  • Nucleophilic Substitution :
    The sulfonamide nitrogen can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Reduction :
    The sulfonamide group can be reduced to an amine using reagents like lithium aluminum hydride.

Imidazo[1,2-a]pyridine Ring Reactivity

  • Electrophilic Aromatic Substitution :
    The fused aromatic system participates in electrophilic substitution reactions, enabling functionalization at specific positions.

  • Enzyme Inhibition :
    The imidazo[1,2-a]pyridine scaffold interacts with biological targets (e.g., acetylcholinesterase) via hydrogen bonding and π-π interactions, as evidenced by docking studies .

Scientific Research Applications

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C19H15N3O2SC_{19}H_{15}N_3O_2S and a molecular weight of 349.4 g/mol . It is also known by other names, including N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide and N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, research indicates that imidazo[1,2-a]pyridine derivatives, a structural component of this compound, have potential in the development of novel drug candidates for Alzheimer's disease (AD) . These derivatives have demonstrated inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Enzyme Inhibition

  • AChE and BChE Inhibition Inhibition of cholinesterase enzymes like AChE and BChE is a recognized strategy for the symptomatic treatment of Alzheimer’s disease . Imidazo[1,2-a]pyridine derivatives have shown good inhibitory activities against these enzymes, suggesting their potential in managing AD symptoms .
  • LOX Inhibition In addition to AChE and BChE inhibition, certain imidazo[1,2-a]pyridine derivatives also exhibit inhibitory activity against lipoxygenase (LOX) . The most active inhibitors were identified as compounds 4a, 4g, and 4l for AChE, BChE, and sLOX-1, respectively .

Mechanism of Action

The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Methanesulfonamide Analogues

  • N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (CAS: 104691-60-3) replaces the benzene ring with a methyl group. This substitution reduces molecular weight (C₁₄H₁₃N₃O₂S vs. Experimental LogP values (3.53) suggest moderate lipophilicity .

Functionalized Benzenesulfonamides

  • N-(4-methoxyphenyl)-4-methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3z) and N-(3,5-dimethoxyphenyl)-4-methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3aa) feature electron-donating methoxy groups. These modifications increase melting points (3z: 262–263°C; 3aa: 209–210°C) and alter Rf values (3z: 0.31; 3aa: 0.20), reflecting enhanced polarity and hydrogen-bonding capacity .
Compound Substituent Yield (%) Melting Point (°C) Rf Value
Target Compound Phenyl N/A N/A N/A
3z 4-Methoxyphenyl 90 262–263 0.31
3aa 3,5-Dimethoxyphenyl 72 209–210 0.20

Variations in the Heterocyclic Core

Pyrimidine-Imidazo[1,2-a]pyridine Hybrids

  • This compound targets cyclin-dependent kinases (CCNE1 and CCND1), highlighting the role of extended π-systems in DNA/protein interactions .

Indole-Based Analogues

  • 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-substituted benzenesulfonamides (e.g., compound 11) demonstrate potent antimicrobial activity, suggesting that planar indole systems enhance DNA intercalation or enzyme inhibition .

Anticancer Agents

  • HS-104 (N-(5-(3-(3-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) inhibits PI3K, inducing apoptosis in hepatocellular carcinoma (HCC) via caspase-3 activation. The benzenesulfonamide group enhances target affinity compared to methylsulfonamide analogues .

Antimicrobial Agents

  • Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide) is a herbicide, while 4,4'-(diazene-1,2-diyl)bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide) exhibits antibacterial activity. Substituents on the sulfonamide dictate specificity—bulky groups favor enzyme inhibition, while electron-withdrawing groups enhance reactivity .

Physicochemical Analysis

  • Melting points correlate with substituent polarity: methoxy groups (3z, 3aa) increase melting points via hydrogen bonding.
  • LogP values for methylsulfonamide analogues (~3.53) suggest moderate lipophilicity, while benzenesulfonamide derivatives likely have higher solubility due to aromatic π-stacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of imidazo[1,2-a]pyridine precursors, followed by sulfonamide coupling. Key steps include:

  • Cyclization : Reacting 2-aminopyridine derivatives with α-haloketones or diketones under reflux in ethanol or acetonitrile .
  • Sulfonamide Formation : Coupling the imidazo[1,2-a]pyridine intermediate with substituted benzenesulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Yield optimization depends on stoichiometric ratios, solvent choice, and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and sulfonamide linkage (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, particularly for polymorphic forms .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or ELISA to test activity against kinases (e.g., CDK2) or phosphatases (e.g., PTPN2) at 1–100 µM concentrations .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., Huh-7 for HCC) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled analogs) to assess affinity for targets like adenosine receptors .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for kinase targets like CDK2, and what computational tools guide this optimization?

  • Methodological Answer :

  • SAR Studies : Introduce substituents at the imidazo[1,2-a]pyridine C-3 position (e.g., methyl, bromo) to modulate steric/electronic effects. Replace benzenesulfonamide with heterocyclic sulfonamides to improve solubility .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding poses in CDK2’s ATP-binding pocket. Focus on hydrogen bonding with Glu81 and hydrophobic interactions with Leu83 .
  • Free Energy Calculations : MM/GBSA or FEP+ quantify binding energy changes post-modification, prioritizing derivatives with ΔG < -10 kcal/mol .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., divergent IC50_{50} values in similar cell lines)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell passage numbers, serum conditions, and assay incubation times. Cross-validate using orthogonal methods (e.g., Western blot for caspase-3 cleavage alongside MTT data) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rodent) to identify metabolite interference. Use LC-MS to detect degradation products .
  • Epigenetic Profiling : RNA-seq or ChIP-seq may reveal cell line-specific target expression variations affecting compound efficacy .

Q. How are in vivo pharmacokinetic properties optimized without compromising target engagement?

  • Methodological Answer :

  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester or carbamate linkers to enhance bioavailability. Hydrolyze in plasma via esterases .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to prolong half-life. Monitor release kinetics using dialysis membranes .
  • Toxicokinetic Studies : Dose rodents (10–50 mg/kg) and measure Cmax_{max}, T1/2_{1/2}, and AUC via LC-MS/MS. Correlate with histopathology to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.